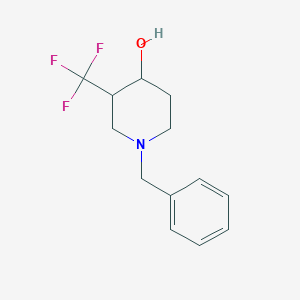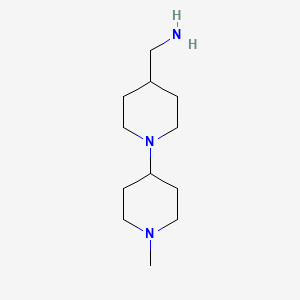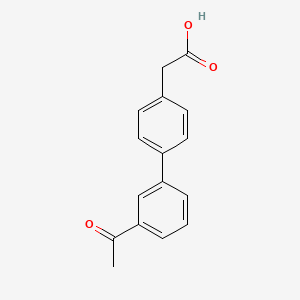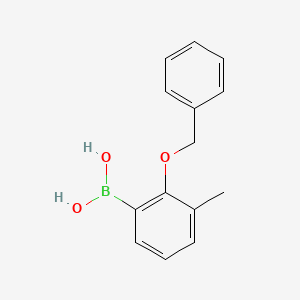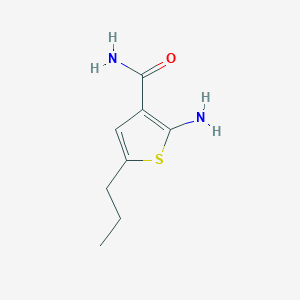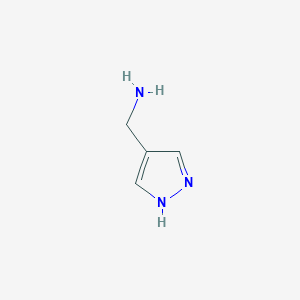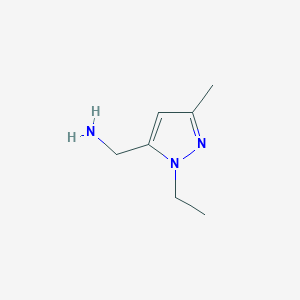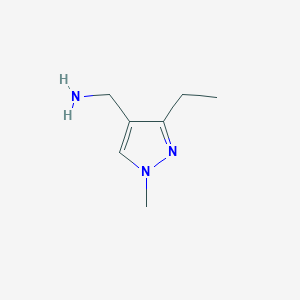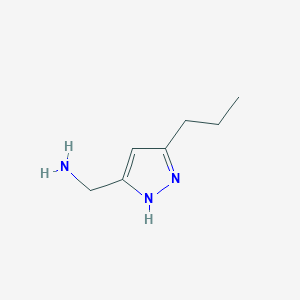
3-(Chloromethyl)tetrahydrofuran
Vue d'ensemble
Description
3-(Chloromethyl)tetrahydrofuran is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is particularly useful in the preparation of substituted tetrahydrofurans, which are valuable in the pharmaceutical industry and material science.
Synthesis Analysis
The synthesis of chloromethyl tetrahydrofurans can be achieved through various methods. One approach involves the use of allyltitanium sulfoximines and alpha-hetero aldehydes to produce asymmetric syntheses of iodomethyl-substituted bicyclic tetrahydrofuran and chloro-amino sulfones . Another method includes the metalation of 3-Chloro-4,5-dihydrofuran with butyllithium followed by treatment with electrophilic reagents, leading to various derivatives that can be further dehalogenated . Additionally, carbonyl ylides generated by silicon-based 1,3-elimination can undergo [3 + 2] cycloadditions to activated alkenes and alkynes, providing a one-step synthesis of tetrahydrofurans .
Molecular Structure Analysis
The molecular structure of chloromethyl tetrahydrofurans can be complex, as seen in the crystal structure of dichlorotris(tetrahydrofuran)-p-tolylchromium(III), where the chromium is octahedrally coordinated with two chlorine ligands and tetrahydrofuran ligands . This highlights the ability of tetrahydrofuran to act as a ligand in coordination complexes.
Chemical Reactions Analysis
Chloromethyl tetrahydrofurans can undergo various chemical reactions. For instance, gamma-chlorocarbanions of 3-substituted 3-chloropropyl phenyl sulfones can react with aldehydes to produce aldol type adducts, which then undergo intramolecular substitution to form trisubstituted tetrahydrofurans . A three-component coupling strategy has also been described for the synthesis of tetrahydrofurans, demonstrating the versatility of these compounds in complex organic syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl tetrahydrofurans are influenced by their functional groups and molecular structure. For example, the chlorination of tetrahydrofuran in the presence of a catalyst can lead to the formation of trichlorotetrahydrofuran, with the reaction mechanism being influenced by the presence of hydrogen chloride and catalytic anions . Tetrahydrofuran adducts of chlorobismuthate(III) anion and antimony triiodide have been characterized by X-ray crystallography, indicating the stability of tetrahydrofuran in coordination with metal centers .
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
3-(Chloromethyl)tetrahydrofuran has been explored in various catalytic and synthetic organic chemistry processes. For instance, Ramón and Yus (1992) detailed the use of 3-chloro-2-chloromethylpropene in a Barbier-type process, where equimolar amounts of this compound and a carbonyl compound reacted with lithium powder and naphthalene in tetrahydrofuran to yield corresponding diols (Ramón & Yus, 1992). Similarly, Zhang et al. (2017) highlighted the use of tetrahydrofuran in a visible-light-mediated oxidative amination process, demonstrating its role in the activation of the C(sp3)-H bond (Zhang et al., 2017).
Polymer and Copolymer Synthesis
The compound has been utilized in polymer science, particularly in the synthesis of end-reactive poly(tetrahydrofuran) for functionalization and graft copolymer synthesis. Kohsaka and Nagatsuka (2019) used α-(chloromethyl)acryloyl cation as an initiator for the living, cationic ring-opening polymerization of tetrahydrofuran, leading to polymers with reactive chain ends suitable for various nucleophilic substitutions (Kohsaka & Nagatsuka, 2019).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has a hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, suggesting that if swallowed, one should call a poison center or doctor if they feel unwell, and rinse mouth .
Propriétés
IUPAC Name |
3-(chloromethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-3-5-1-2-7-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGGGHUVTCFNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630130 | |
| Record name | 3-(Chloromethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)tetrahydrofuran | |
CAS RN |
89181-22-6 | |
| Record name | 3-(Chloromethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



